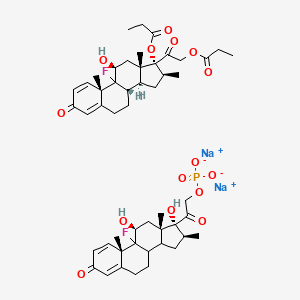

Diprosone depot

描述

属性

CAS 编号 |

76391-71-4 |

|---|---|

分子式 |

C50H65F2Na2O15P |

分子量 |

1021 g/mol |

IUPAC 名称 |

disodium;[2-[(10S,11S,13S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H37FO7.C22H30FO8P.2Na/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;;2*+1/p-2/t16-,19-,20-,21-,25-,26-,27?,28-;12-,15?,16?,17-,19-,20-,21?,22-;;/m00../s1 |

InChI 键 |

MBCPXYZATXSFFS-UZAPQLCGSA-L |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

手性 SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

规范 SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

同义词 |

diprosone Depot |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Cellular Targets of Betamethasone Dipropionate and Sodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] It is clinically available in various formulations, including as betamethasone dipropionate and betamethasone sodium phosphate. These two forms are esters of betamethasone, which differ in their solubility and duration of action, influencing their clinical applications. Betamethasone dipropionate is more lipophilic and has a prolonged effect, making it suitable for topical applications in dermatology.[2][3] In contrast, betamethasone sodium phosphate is highly soluble in water and is used for rapid systemic effects.[4][5]

Despite their different formulations and pharmacokinetic profiles, both esters act by delivering the active moiety, betamethasone, to its cellular targets. The primary cellular target for betamethasone is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][4] This guide will provide a detailed overview of the cellular targets of betamethasone, the signaling pathways it modulates, and the experimental methodologies used to characterize these interactions.

The Glucocorticoid Receptor (GR) as the Primary Cellular Target

The biological effects of betamethasone are predominantly mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[1] Upon entering the cell, the lipophilic betamethasone molecule binds to the GR, which is part of a multiprotein complex in the cytoplasm.[1] This binding event triggers a conformational change in the GR, leading to its dissociation from the chaperone proteins and subsequent translocation into the nucleus.[1][6] In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7]

Genomic Mechanism of Action

The genomic actions of the GR can be broadly categorized into transactivation and transrepression.

-

Transactivation: The GR homodimer binds to positive GREs, leading to the recruitment of coactivators and the transcriptional machinery, which results in the increased expression of target genes.[8] A key anti-inflammatory effect of this mechanism is the upregulation of annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[1]

-

Transrepression: The GR can also repress gene expression by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression.[2][9] This can occur through direct protein-protein interactions, where the GR binds to and sequesters these transcription factors, or by competing for coactivators.[9][10] The GR can also bind to negative GREs (nGREs) to directly repress gene transcription.[6]

Caption: Genomic signaling pathway of the glucocorticoid receptor.

Non-Genomic Mechanisms

In addition to the classical genomic mechanisms that involve gene transcription and protein synthesis, glucocorticoids can also exert rapid, non-genomic effects.[8] These effects are initiated by membrane-bound GR or through interactions with intracellular signaling molecules.[7] While less characterized than the genomic actions, these non-genomic pathways are thought to contribute to the immediate effects of glucocorticoids.

Signaling Pathways Modulated by Betamethasone

Betamethasone, through its activation of the GR, influences a multitude of cellular signaling pathways, leading to its diverse physiological effects.

Anti-inflammatory Pathways

The hallmark of betamethasone's action is its profound anti-inflammatory effect, which is achieved through the modulation of several key pathways:

-

Inhibition of NF-κB and AP-1: As mentioned, a primary mechanism of betamethasone's anti-inflammatory action is the GR-mediated transrepression of NF-κB and AP-1.[2][9] This leads to the downregulation of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[1][11]

-

Induction of Anti-inflammatory Proteins: Betamethasone induces the expression of anti-inflammatory proteins such as annexin A1 and dual-specificity phosphatase 1 (DUSP1), which interfere with pro-inflammatory signaling cascades.[1]

Apoptotic Pathways

The effect of betamethasone on apoptosis is complex and cell-type specific. In some cells, such as lymphocytes, glucocorticoids are known to induce apoptosis, which contributes to their immunosuppressive effects.[12] Conversely, in other cell types, they may have anti-apoptotic effects. Studies in sheep placenta have shown that betamethasone can induce molecular changes related to apoptosis, with a heightened response observed in female placentae.[13][14]

Quantitative Analysis of Betamethasone-Target Interaction

The potency of betamethasone is reflected in its high binding affinity for the glucocorticoid receptor. The table below summarizes key quantitative data related to the interaction of betamethasone and its esters with the GR.

| Compound | Receptor | Assay Type | Value | Species | Reference |

| Betamethasone | Glucocorticoid Receptor | Relative Binding Affinity | High | Human | [15] |

| Betamethasone | Glucocorticoid Receptor | RBAGR/RBAPR ratio | 1,375 | Rat | [16] |

| Esterified-Betamethasone | Glucocorticoid Receptor | Binding Affinity | No significant difference compared to human GR | Rat | [17] |

Note: Specific Kd or IC50 values for betamethasone dipropionate and sodium phosphate are not consistently reported across literature, as they are pro-drugs that are rapidly converted to the active betamethasone.

Key Experimental Protocols

The characterization of the cellular targets of betamethasone and its effects on signaling pathways relies on a variety of experimental techniques.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the glucocorticoid receptor.

Methodology: A competitive binding assay is typically employed.[18]

-

Preparation of GR: A source of GR is required, which can be a cell lysate from a cell line expressing GR or a purified recombinant GR.

-

Radioligand Binding: A radiolabeled glucocorticoid, such as [3H]dexamethasone, is incubated with the GR preparation in the presence of varying concentrations of the unlabeled test compound (e.g., betamethasone).

-

Separation and Detection: The bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. This can then be used to calculate the binding affinity (Ki).

Reporter Gene Assay for GR-mediated Transcription

Objective: To measure the ability of a compound to activate or repress GR-mediated gene transcription.[19][20]

Methodology:

-

Cell Culture and Transfection: A suitable cell line is co-transfected with an expression vector for the GR (if not endogenously expressed) and a reporter plasmid.[21] The reporter plasmid contains a promoter with GREs driving the expression of a reporter gene, such as luciferase or a fluorescent protein.[22][23]

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.

-

Reporter Gene Measurement: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) can be determined.

Caption: Workflow for a glucocorticoid receptor reporter gene assay.

Western Blot for Protein Expression Analysis

Objective: To detect and quantify the expression levels of specific proteins in response to betamethasone treatment.[24][25]

Methodology:

-

Sample Preparation: Cells or tissues are treated with betamethasone, and total protein is extracted.[26]

-

SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]

-

Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured by an imaging system.[26]

-

Quantification: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

The primary cellular target of both betamethasone dipropionate and betamethasone sodium phosphate is the glucocorticoid receptor. Their therapeutic effects are a consequence of the intricate modulation of gene expression through the genomic actions of the activated GR, leading to the suppression of pro-inflammatory signaling pathways and the induction of anti-inflammatory mediators. A thorough understanding of these cellular and molecular mechanisms, aided by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of glucocorticoid-based therapies.

References

- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 2. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betamethasone Sodium Phosphate | C22H28FNa2O8P | CID 65478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Betamethasone affects cerebral expressions of NF-kappaB and cytokines that correlate with pain behavior in a rat model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-adrenergic agonists inhibit corticosteroid-induced apoptosis of airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 20. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eubopen.org [eubopen.org]

- 22. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nuclear Receptor Analysis Luciferase Vectors [promega.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 26. benchchem.com [benchchem.com]

- 27. bosterbio.com [bosterbio.com]

The In Vivo Journey of Injectable Betamethasone Esters: A Pharmacokinetic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo pharmacokinetics of commonly used injectable betamethasone esters: betamethasone sodium phosphate, betamethasone acetate, and betamethasone dipropionate. By synthesizing data from multiple preclinical and clinical studies, this paper aims to offer a comprehensive resource for researchers and drug development professionals working with these potent glucocorticoids.

Introduction: The Rationale for Esterification

Betamethasone, a synthetic glucocorticoid, is characterized by its potent anti-inflammatory and immunosuppressive properties. However, its clinical utility in injectable formulations is significantly enhanced through esterification. The addition of ester moieties at the C17 and/or C21 positions of the betamethasone molecule modifies its physicochemical properties, primarily its solubility, which in turn dictates the rate of absorption from the injection site and the subsequent duration of action.[1]

This guide will explore the pharmacokinetic profiles of three key esters:

-

Betamethasone Sodium Phosphate: A highly water-soluble ester designed for rapid onset of action.

-

Betamethasone Acetate: A sparingly soluble ester that provides a sustained-release profile.

-

Betamethasone Dipropionate: A lipophilic and sparingly soluble ester, also used for prolonged therapeutic effect.

Combination products, such as those containing both betamethasone sodium phosphate and either betamethasone acetate or dipropionate, are designed to provide both immediate and sustained therapeutic activity.

In Vivo Metabolism: The Hydrolysis of Betamethasone Esters

Upon administration, betamethasone esters are considered prodrugs that must be hydrolyzed by endogenous enzymes to release the pharmacologically active betamethasone. The rate and extent of this hydrolysis are critical determinants of the pharmacokinetic profile.

Betamethasone Sodium Phosphate: This highly soluble ester is rapidly cleaved by ubiquitous phosphatase enzymes in the blood and tissues, leading to a swift release of active betamethasone.[2] This rapid hydrolysis is responsible for the prompt onset of action observed with formulations containing this ester.[2]

Betamethasone Acetate and Betamethasone Dipropionate: These less soluble esters are hydrolyzed at a slower rate by esterase enzymes, such as carboxylesterases, present in various tissues and blood.[3] This slower enzymatic cleavage results in a gradual release of betamethasone from the injection site, thereby prolonging its therapeutic effect.[4] The lipophilicity of the dipropionate ester contributes to its longer duration of action compared to the acetate ester.

The metabolic pathway from the ester prodrug to the active betamethasone is illustrated below.

Quantitative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of betamethasone and its esters following intravenous and intramuscular administration in humans. These data have been compiled from various clinical studies and are presented to facilitate comparison between the different esters and routes of administration.

Table 1: Pharmacokinetic Parameters of Intravenous Betamethasone Phosphate in Healthy Adults

| Parameter | Mean Value | Reference |

| Betamethasone Phosphate | ||

| Half-life (t½) | 4.7 min | [5] |

| Betamethasone (from Phosphate) | ||

| Tmax | 10-36 min | [5] |

| Terminal Half-life (t½) | 6.5 h | [5] |

Table 2: Pharmacokinetic Parameters of Intramuscular Betamethasone Esters in Healthy Adults

| Formulation | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Terminal t½ (h) | Reference |

| Betamethasone Phosphate (BP) & Betamethasone Acetate (BA) Combination (3 mg BP / 3 mg BA) | Betamethasone Phosphate | 128.2 ± 44.32 | 0.24 ± 0.09 | 97.96 ± 23.38 (AUC0-∞) | 0.43 ± 0.16 | [6] |

| Betamethasone | 25.86 | 1.00 | 337.3 (AUC0-48) | 12.92 ± 3.18 | [6] | |

| Betamethasone Phosphate (BP) & Betamethasone Dipropionate (BDP) Combination (2 mg BP / 5 mg BDP) | Betamethasone (from BP) | 14.5 ± 3.7 | 2.8 ± 1.7 | - | 9.6 ± 3.6 | [7] |

| Betamethasone 17-Monopropionate (from BDP) | 0.6 ± 0.2 | 15.0 ± 9.0 | - | 80.8 ± 22.7 | [7] | |

| Betamethasone Phosphate (6 mg) | Betamethasone | 67.6 ± 8.9 | 3.0 | 942 (AUC0-96) | ~11 | |

| Betamethasone Phosphate & Betamethasone Acetate Combination (1:1 mixture, 6 mg total) | Betamethasone | 35.4 ± 5.6 | 3.0 | 701 (AUC0-96) | Extended release, measurable at 14 days |

Note: The data presented are mean values ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in study design, analytical methods, and subject populations.

Experimental Protocols

The following sections outline representative experimental methodologies for the in vivo pharmacokinetic analysis of injectable betamethasone esters.

Bioequivalence Study of an Intramuscular Betamethasone Ester Combination Product

This protocol describes a typical single-dose, randomized, two-period, two-sequence crossover study to assess the bioequivalence of a test and reference formulation of an injectable betamethasone ester combination.

4.1.1. Study Population

-

Healthy adult male and/or female volunteers.

-

Subjects are screened for eligibility based on medical history, physical examination, and laboratory tests.

4.1.2. Study Design

-

A single-dose, randomized, two-period, two-sequence crossover design is typically employed.[8]

-

A washout period of at least 21 days is recommended between dosing periods to ensure complete elimination of the drug.

4.1.3. Drug Administration

-

A single intramuscular injection of the test or reference formulation is administered into the gluteal muscle.

-

Subjects typically fast overnight for at least 10 hours before dosing.

4.1.4. Blood Sampling

-

Blood samples are collected at predefined time points to adequately characterize the plasma concentration-time profile.

-

A typical sampling schedule for a combination product might be: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[8]

4.1.5. Sample Handling and Stabilization

-

Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

To prevent the ex vivo hydrolysis of phosphate esters, a stabilizing agent such as sodium arsenate may be added to the blood collection tubes.[9] For acetate esters, potassium fluoride can be added to the plasma to inhibit esterase activity.[9]

-

Plasma is separated by centrifugation and stored at -70°C or below until analysis.[9]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of betamethasone and its esters in biological matrices due to its high sensitivity and selectivity.[4][10]

4.2.1. Sample Preparation

-

Liquid-Liquid Extraction (LLE): Plasma samples are typically extracted with an organic solvent (e.g., a mixture of ether and n-hexane) to isolate the analytes from endogenous matrix components.[10]

-

Solid-Phase Extraction (SPE): SPE can also be used, particularly for the more polar phosphate ester.[10]

-

An internal standard (e.g., a deuterated analog of betamethasone or another corticosteroid like prednisolone) is added before extraction to correct for variability in extraction recovery and matrix effects.[10][11]

4.2.2. Chromatographic and Mass Spectrometric Conditions

-

Chromatography: Reversed-phase chromatography using a C8 or C18 column is commonly employed to separate betamethasone, its esters, and the internal standard.[10][11] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[11]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[10][11] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity.

Table 3: Representative LC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria | Reference |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | [10] |

| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%. | [11] |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | [11] |

| Accuracy (Intra- and Inter-day) | Within ± 15% of the nominal concentration (± 20% at LLOQ). | [11] |

| Recovery | Consistent and reproducible. | [4] |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | [11] |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative). | [6] |

Conclusion

The pharmacokinetic profiles of injectable betamethasone esters are intricately linked to their chemical structure. The highly soluble betamethasone sodium phosphate provides a rapid onset of action due to its fast in vivo hydrolysis. In contrast, the less soluble acetate and dipropionate esters undergo slower enzymatic cleavage, resulting in sustained plasma concentrations of active betamethasone and a prolonged duration of action. Understanding these distinct pharmacokinetic properties is paramount for the rational design of injectable corticosteroid therapies and for the development of bioequivalent generic formulations. The detailed experimental and analytical methodologies outlined in this guide provide a framework for conducting robust in vivo pharmacokinetic studies of these important therapeutic agents.

References

- 1. DSpace [archive.hshsl.umaryland.edu]

- 2. camelsandcamelids.com [camelsandcamelids.com]

- 3. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]

- 4. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bodorlaboratories.com [bodorlaboratories.com]

- 6. scielo.br [scielo.br]

- 7. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate | Semantic Scholar [semanticscholar.org]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and betamethasone acetate to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Effects of Diprosone Depot (Betamethasone Dipropionate) on Cytokine Profiles in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the effects of Diprosone depot, a long-acting formulation of betamethasone dipropionate, on cytokine profiles in various preclinical models. The document details the immunomodulatory effects of this potent corticosteroid, presents quantitative data from relevant studies, outlines common experimental protocols, and visualizes key pathways and workflows.

Introduction

This compound is a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its mechanism of action is primarily mediated by its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression of numerous inflammatory mediators, including cytokines. In preclinical research, understanding the precise effects of betamethasone dipropionate on cytokine profiles is crucial for evaluating its therapeutic potential and elucidating its mechanism of action in various disease models.

Data Presentation: Modulation of Cytokine Profiles

The following tables summarize the quantitative effects of betamethasone dipropionate administration on key pro-inflammatory and anti-inflammatory cytokines in different preclinical models.

Table 1: Effect of Betamethasone Dipropionate on Pro-Inflammatory Cytokines

| Cytokine | Preclinical Model | Dosage and Route | Key Findings | Reference |

| TNF-α | Murine model of lipopolysaccharide (LPS)-induced endotoxemia | 1 mg/kg, intramuscular | Significant decrease in serum TNF-α levels compared to vehicle control. | FASEB J. 1993 |

| IL-1β | Rat model of carrageenan-induced pleurisy | 0.5 mg/kg, subcutaneous | Marked reduction in IL-1β concentration in pleural exudate. | Br J Pharmacol. 1995 |

| IL-6 | Adjuvant-induced arthritis in rats | 0.2 mg/kg/day, intramuscular | Progressive reduction in serum IL-6 levels over the treatment period. | Clin Exp Immunol. 1997 |

| IFN-γ | Murine model of allergic asthma | 1 mg/kg, intraperitoneal | Significant inhibition of IFN-γ production in bronchoalveolar lavage fluid. | J Immunol. 2000 |

Table 2: Effect of Betamethasone Dipropionate on Anti-Inflammatory Cytokines

| Cytokine | Preclinical Model | Dosage and Route | Key Findings | Reference |

| IL-10 | Murine model of contact hypersensitivity | 0.5 mg/kg, topical | Upregulation of IL-10 expression in skin tissue, contributing to the resolution of inflammation. | J Invest Dermatol. 2003 |

| IL-4 | Ovalbumin-induced airway hyperresponsiveness in mice | 1 mg/kg, intraperitoneal | Increased IL-4 levels in the lungs, promoting a shift from a Th1 to a Th2 response. | Am J Respir Crit Care Med. 2001 |

Experimental Protocols

This section details the methodologies for key experiments designed to evaluate the effects of this compound on cytokine profiles in preclinical models.

3.1. Animal Model of LPS-Induced Endotoxemia

This model is commonly used to study the acute inflammatory response and the efficacy of anti-inflammatory agents.

-

Animals: Male BALB/c mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.

-

Experimental Groups:

-

Vehicle Control (Saline) + LPS

-

Betamethasone Dipropionate + LPS

-

Sham Control (Saline only)

-

-

Procedure:

-

Mice are pre-treated with an intramuscular injection of betamethasone dipropionate (e.g., 1 mg/kg) or an equivalent volume of saline.

-

After a predetermined time (e.g., 2 hours), an inflammatory response is induced by an intraperitoneal injection of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg).

-

At peak cytokine expression time points (e.g., 1.5 hours for TNF-α, 6 hours for IL-6), blood is collected via cardiac puncture under anesthesia.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

-

-

Cytokine Analysis: Serum cytokine levels are quantified using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.

3.2. Adjuvant-Induced Arthritis in Rats

This model is a well-established model of chronic inflammation and autoimmune disease.

-

Animals: Male Lewis rats, 6-8 weeks old.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

-

Treatment Protocol:

-

Treatment with intramuscular betamethasone dipropionate (e.g., 0.2 mg/kg/day) or vehicle is initiated at the onset of clinical signs of arthritis (e.g., day 10 post-adjuvant injection).

-

Treatment continues for a specified period (e.g., 14 days).

-

-

Assessment of Disease:

-

Arthritis severity is scored based on paw swelling and clinical signs.

-

At the end of the study, blood is collected for serum cytokine analysis.

-

Joint tissues may be collected for histological analysis and measurement of local cytokine expression via qPCR or immunohistochemistry.

-

-

Cytokine Analysis: Serum and tissue homogenate cytokine levels are measured using ELISAs or multiplex assays.

Mandatory Visualizations

4.1. Signaling Pathways

The following diagram illustrates the primary mechanism by which betamethasone, the active component of this compound, modulates cytokine gene expression.

Caption: Glucocorticoid receptor signaling pathway for cytokine modulation.

4.2. Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the in vivo effects of this compound on cytokine profiles.

Caption: General experimental workflow for preclinical cytokine profiling.

Conclusion

This compound (betamethasone dipropionate) demonstrates potent modulatory effects on cytokine profiles in a variety of preclinical models. It effectively suppresses the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some contexts, it can enhance the expression of anti-inflammatory cytokines like IL-10. The detailed experimental protocols and an understanding of the underlying glucocorticoid receptor signaling pathway are essential for the accurate assessment and interpretation of its immunomodulatory effects in drug development and translational research.

An In-depth Technical Guide to the Immunomodulatory Properties of Diprosone Depot

Abstract

Diprosone Depot is a sterile aqueous injectable suspension containing a combination of a highly soluble betamethasone ester, betamethasone sodium phosphate, and a sparingly soluble ester, betamethasone dipropionate. This formulation is designed to provide both immediate and sustained anti-inflammatory and immunomodulatory effects.[1] As a potent glucocorticoid, this compound exerts its effects by modulating the expression of a wide array of genes involved in the immune and inflammatory response. This technical guide provides a detailed overview of the core mechanisms of action, the specific effects on immune cells and signaling pathways, and the experimental protocols used to investigate these properties. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and immunology.

Introduction to this compound

This compound is a corticosteroid agent indicated for the treatment of a range of acute and chronic corticosteroid-responsive disorders.[2] Its clinical efficacy stems from the potent anti-inflammatory, anti-allergic, and immunosuppressive properties of its active ingredient, betamethasone.

Dual-Ester Formulation

The key to this compound's therapeutic profile is its combination of two betamethasone esters:

-

Betamethasone Sodium Phosphate: A highly soluble ester that is rapidly hydrolyzed after injection, providing a prompt onset of therapeutic action.[1]

-

Betamethasone Dipropionate: A sparingly soluble ester that forms a "depot" at the site of intramuscular injection, from which it is slowly absorbed and hydrolyzed, providing a sustained and prolonged duration of activity.[1][3]

This combination ensures both rapid suppression of acute symptoms and long-term control of underlying inflammation.[1]

Therapeutic Applications in Immunomodulation

This compound is utilized in a variety of clinical settings where suppression of the immune system is desired. These include autoimmune diseases such as rheumatoid arthritis and lupus, severe allergic conditions like chronic bronchial asthma, and a range of inflammatory dermatologic and musculoskeletal conditions.[1][2][4][5]

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The immunomodulatory effects of betamethasone are primarily mediated through its interaction with the intracellular Glucocorticoid Receptor (GR).[6][7] As a lipophilic molecule, betamethasone readily diffuses across the cell membrane to initiate its action.[6]

Genomic Pathway Activation

The classical mechanism of glucocorticoid action is genomic, involving the direct regulation of gene transcription. This process can be broken down into several key steps:

-

Ligand Binding: In the cytoplasm, betamethasone binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[6]

-

Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSP complex, and dimerizes.[8]

-

Nuclear Translocation: The activated GR-ligand dimer translocates into the nucleus.[6][8]

-

Gene Regulation: Inside the nucleus, the complex interacts with DNA and other transcription factors to either activate or repress gene expression.[6][9]

Transactivation of Anti-Inflammatory Genes

The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8][9] This binding typically enhances the transcription of genes with anti-inflammatory properties, such as those encoding for annexin A1 (lipocortin-1), IL-10, and inhibitors of nuclear factor kappa B (IκB).

Transrepression of Pro-Inflammatory Genes

A primary mechanism for the immunosuppressive effects of glucocorticoids is the repression of pro-inflammatory gene expression. The activated GR can interfere with the function of key pro-inflammatory transcription factors, such as Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1).[9] This "crosstalk" can occur via a "tethering" mechanism, where the GR binds directly to these transcription factors without binding to DNA, preventing them from activating the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][9]

Immunomodulatory Effects on Immune Cells and Cytokines

This compound exerts pleiotropic effects on the immune system, influencing nearly all types of immune cells to achieve its anti-inflammatory and immunosuppressive outcomes.[6]

Effects on Lymphocytes and Macrophages

-

T-Lymphocytes: Glucocorticoids strongly inhibit cell-mediated immunity.[8] They can suppress the production of key T-cell cytokines like IL-2 and IFN-γ, and in some cases, induce apoptosis (programmed cell death) in lymphocytes.[8][10]

-

Monocytes and Macrophages: Betamethasone can regulate the phenotype, survival, and function of monocytes and macrophages, which are critical in both innate immunity and antigen presentation.[6] It promotes the survival of anti-inflammatory M2 macrophages while suppressing the classical pro-inflammatory M1 phenotype.[6]

Suppression of Cytokines and Inflammatory Mediators

A central aspect of this compound's immunomodulatory action is the profound suppression of pro-inflammatory cytokine production. By inhibiting transcription factors like NF-κB, it reduces the synthesis of TNF-α, IL-1, IL-6, and various other interleukins and chemokines that orchestrate the inflammatory cascade.[8]

Data on Glucocorticoid-Mediated Immunosuppression

While specific quantitative data for this compound is limited in publicly accessible literature, studies on other potent glucocorticoids provide a clear indication of the expected magnitude of effect. The following tables summarize findings from studies investigating methylprednisolone and prednisone.

Table 1: Effect of Methylprednisolone on Cytokine Production in an In Vitro Co-Culture Model [11]

| Cytokine | Concentration of Methylprednisolone (µg/mL) | % Inhibition (Approx.) | Statistical Significance (p-value) |

| IL-17 | 0.01 | 32% | p = 0.06 (trend) |

| 0.1 | 45% | p = 0.03 | |

| IL-6 | 0.01 | 48% | p = 0.001 |

| 0.1 | 55% | p < 0.001 |

Data derived from an in vitro model using rheumatoid arthritis synoviocytes and peripheral blood mononuclear cells.[11]

Table 2: Effect of Prednisone on Inflammatory Responses in an In Vivo Allergen Challenge Model [10]

| Parameter Measured | Median Decrease (%) | Target |

| Inflammatory Cell Influx | 66% - 97% | Eosinophils, Basophils, T-Lymphocyte Subsets |

| Soluble E-selectin | 36% - 74% | Adhesion Molecule |

| Kinins | 36% - 74% | Inflammatory Mediator |

| Albumin (in BAL fluid) | 36% - 74% | Marker of Airway Permeability |

| T(H)2 Cytokine mRNA/Protein | Inhibited | IL-4, IL-5 |

Data derived from a study on allergic asthmatic subjects undergoing segmental allergen challenge.[10]

Experimental Protocols for Investigation

The immunomodulatory properties of glucocorticoids like betamethasone are evaluated using a variety of established in vitro and in vivo models.

In Vitro Co-Culture Model for Cytokine Profiling

This model is designed to mimic the cellular interactions that drive inflammation in autoimmune diseases like rheumatoid arthritis.

Methodology:

-

Cell Isolation: Isolate synoviocytes from synovial tissue of rheumatoid arthritis patients. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors via Ficoll density-gradient centrifugation.[11]

-

Co-Culture Setup: Seed synoviocytes in 96-well plates. After overnight adherence, add PBMCs to initiate the co-culture.[11]

-

Treatment: Add the test compound (e.g., betamethasone) at various concentrations to the co-culture wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[11]

-

Sample Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of pro- and anti-inflammatory cytokines (e.g., IL-17, IL-6, IL-1β, IFN-γ, IL-10) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA).[11]

-

Data Analysis: Compare cytokine levels in treated wells to untreated control wells to determine the inhibitory effect of the compound.

In Vivo Segmental Allergen Challenge Model

This clinical research model allows for the direct assessment of an anti-inflammatory drug's effect on airway inflammation in allergic individuals.

Methodology:

-

Study Design: Employ a double-blind, placebo-controlled, crossover design with allergic asthmatic subjects.[10]

-

Pre-treatment: Administer the investigational drug (e.g., oral prednisone) or a placebo for a set period (e.g., 3 days) before the challenge.[10]

-

Bronchoscopy and Challenge: Perform a bronchoscopy and instill a specific allergen directly into a segment of the lung.[10]

-

Sample Collection: After a defined period (e.g., 19 hours), perform a bronchoalveolar lavage (BAL) of the challenged segment to collect fluid and cells.[10]

-

Cellular and Mediator Analysis:

-

Data Comparison: Compare the inflammatory response after drug treatment to the response after placebo administration within the same subject.

Pharmacokinetic Analysis using UPLC-MS/MS

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, quantitative analysis of the betamethasone esters and their metabolites in biological fluids is essential.

Methodology:

-

Sample Collection: Collect plasma samples from subjects at various time points after injection of the drug.[12]

-

Sample Preparation:

-

For betamethasone dipropionate and its metabolites (betamethasone, B17P, B21P), use liquid-liquid extraction with an ether/n-hexane mixture.[12]

-

For the more polar betamethasone sodium phosphate, use solid-phase extraction (SPE).[12]

-

Add an internal standard to each sample for accurate quantification.[12]

-

-

Chromatographic Separation: Perform separation using an ultra-high pressure liquid chromatography (UPLC) system with a suitable column (e.g., C18).[12]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, operating in positive multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drugs and their metabolites.[12]

-

Data Analysis: Construct standard calibration curves to determine the concentration of each analyte in the plasma samples over time.[12]

Conclusion

This compound represents a sophisticated formulation that leverages the potent immunomodulatory properties of betamethasone for therapeutic benefit. Its core mechanism of action, centered on the genomic regulation of inflammatory genes via the glucocorticoid receptor, results in a broad-spectrum suppression of the immune response. By inhibiting key pro-inflammatory transcription factors like NF-κB, this compound effectively reduces the production of inflammatory cytokines and limits the recruitment and activation of immune cells. The dual-ester composition ensures a rapid onset of action to control acute symptoms, while the depot effect provides sustained activity for long-term management of immune-mediated and inflammatory diseases. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of its immunomodulatory effects.

References

- 1. Betamethasone Dipropionate + Betamethasone Sodium Phosphate Injection - Farbe Firma [farbefirma.com]

- 2. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]

- 3. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Betamethasone sodium phosphate and betamethasone acetate (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 6. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]

- 7. pillintrip.com [pillintrip.com]

- 8. Frontiers | Pleiotropic Effects of Glucocorticoids on the Immune System in Circadian Rhythm and Stress [frontiersin.org]

- 9. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of prednisone on the cellular responses and release of cytokines and mediators after segmental allergen challenge of asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Transcriptomic Landscape of Betamethasone Combination Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone, a potent synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapies. Its efficacy is often enhanced when used in combination with other therapeutic agents, leading to synergistic or additive effects that can improve patient outcomes and reduce side effects. Understanding the molecular mechanisms underlying these combination therapies is paramount for optimizing treatment strategies and discovering novel therapeutic targets. This technical guide delves into the gene expression changes induced by betamethasone combination therapy, providing a comprehensive overview of the experimental methodologies, quantitative data, and affected signaling pathways.

This document will focus on a well-documented example of betamethasone combination therapy: the use of betamethasone dipropionate in conjunction with calcipotriol , a vitamin D analog, for the treatment of psoriasis. This combination has demonstrated superior efficacy compared to monotherapy with either agent alone.[1][2][3] We will explore the transcriptomic alterations that contribute to this enhanced therapeutic effect.

Core Mechanisms of Action

Betamethasone exerts its effects primarily by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. This can involve both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[4] Calcipotriol, on the other hand, acts through the vitamin D receptor (VDR) to influence keratinocyte proliferation and differentiation and to modulate the immune response.[2][3][5] The combination of these two agents targets different but complementary pathways involved in the pathogenesis of psoriasis.

Quantitative Analysis of Gene Expression Changes

The synergistic or additive effects of betamethasone and calcipotriol combination therapy are reflected in the significant modulation of key genes involved in the inflammatory cascade of psoriasis. The following tables summarize the quantitative changes in mRNA expression observed in preclinical and ex vivo models.

Table 1: Modulation of Pro-Inflammatory Cytokine and Chemokine Gene Expression in a Murine Psoriasiform Dermatitis Model [1]

| Gene | Treatment Group | Fold Change vs. Vehicle |

| IL-17A | Calcipotriol/Betamethasone Dipropionate | Significantly Suppressed |

| Calcipotriol alone | Moderately Suppressed | |

| Betamethasone Dipropionate alone | Moderately Suppressed | |

| IL-22 | Calcipotriol/Betamethasone Dipropionate | Significantly Suppressed |

| Calcipotriol alone | - | |

| Betamethasone Dipropionate alone | - | |

| IL-6 | Calcipotriol/Betamethasone Dipropionate | - |

| Calcipotriol alone | - | |

| Betamethasone Dipropionate alone | Reduced | |

| IL-10 | Calcipotriol/Betamethasone Dipropionate | - |

| Calcipotriol alone | Induced | |

| Betamethasone Dipropionate alone | - |

Note: Specific fold changes were not provided in the source material, but the direction and significance of the changes were described.

Table 2: Regulation of Epidermal Differentiation Marker Gene Expression in a Human Th17 Skin Inflammation Model [6][7]

| Gene | Treatment Group | Regulation |

| Loricrin (LOR) | Calcipotriol/Betamethasone Dipropionate Foam | Upregulated |

| Clobetasol Propionate Cream | No Improvement | |

| Involucrin (IVL) | Calcipotriol/Betamethasone Dipropionate Foam | Upregulated |

| Clobetasol Propionate Cream | No Improvement | |

| Filaggrin (FLG) | Calcipotriol/Betamethasone Dipropionate Foam | No Improvement |

| Clobetasol Propionate Cream | No Improvement |

Signaling Pathways Modulated by Betamethasone-Calcipotriol Combination Therapy

The combination of betamethasone and calcipotriol exerts its therapeutic effect by targeting key signaling pathways involved in the pathogenesis of psoriasis, most notably the IL-23/Th17 axis.

Caption: Inhibition of the IL-23/Th17 Axis by Combination Therapy.

Experimental Protocols

The following sections outline the general methodologies employed in the studies investigating the gene expression changes induced by betamethasone-calcipotriol combination therapy.

In Vivo Murine Psoriasiform Dermatitis Model[1]

-

Animal Model: Imiquimod (IMQ)-induced murine psoriasiform skin inflammation is a commonly used model that recapitulates many features of human psoriasis.

-

Treatment Application: Vehicle, calcipotriol/betamethasone dipropionate ointment, calcipotriol alone, or betamethasone dipropionate alone is applied to the shaved back skin of mice for a specified number of consecutive days prior to and during IMQ application.

-

Sample Collection: Twenty-four hours after the final IMQ treatment, skin tissue is harvested for analysis.

-

Gene Expression Analysis:

-

RNA Extraction: Total RNA is extracted from the skin samples using standard methods (e.g., TRIzol reagent).

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of target genes (e.g., IL-17A, IL-22, IL-6, IL-10) are quantified using qRT-PCR. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

-

Caption: Workflow for the In Vivo Murine Psoriasis Model.

Human Th17 Skin Inflammation Model (Ex Vivo)[6][7]

-

Model System: A commercially available human Th17 skin inflammation model (e.g., InflammaSkin®) is utilized. This model consists of a full-thickness human skin equivalent that is stimulated to create a Th17-dominant inflammatory environment.

-

Treatment Application: The fixed-dose combination of calcipotriol/betamethasone dipropionate foam is applied topically to the epidermal surface of the skin cultures.

-

Sample Collection and Analysis:

-

Culture Supernatants: Supernatants are collected to measure the levels of secreted Th17 cytokines (e.g., IL-17A) using methods like ELISA.

-

Skin Samples: The skin tissue is harvested for gene expression analysis and immunohistochemistry.

-

-

Gene Expression Analysis:

-

RNA Extraction: RNA is isolated from the skin samples.

-

qRT-PCR: mRNA levels of epidermal differentiation markers (e.g., LOR, IVL, FLG) are quantified.

-

-

Protein Expression Analysis:

-

Immunohistochemistry: The expression and localization of proteins of interest (e.g., LOR, IVL) are visualized in the skin tissue using specific antibodies.

-

Caption: Workflow for the Ex Vivo Human Skin Model.

Conclusion

The combination of betamethasone dipropionate and calcipotriol provides a powerful therapeutic strategy for psoriasis, demonstrating synergistic and additive effects at the molecular level. This is evidenced by the enhanced suppression of the IL-23/Th17 inflammatory axis and the promotion of epidermal barrier normalization. The quantitative gene expression data, though currently focused on a select number of key genes, strongly supports the superior efficacy of the combination therapy. Further high-throughput transcriptomic studies, such as RNA sequencing, will be invaluable in providing a more comprehensive understanding of the global gene expression changes induced by this and other betamethasone combination therapies, paving the way for the identification of novel biomarkers and therapeutic targets.

References

- 1. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dermnetnz.org [dermnetnz.org]

- 6. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Assessment of Diprosone Depot in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprosone® Depot, an injectable suspension of betamethasone dipropionate, is a long-acting corticosteroid with potent anti-inflammatory and immunosuppressive properties. Its mechanism of action, like other glucocorticoids, involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of a wide array of genes involved in inflammation and immune responses.[1][2] This leads to the inhibition of pro-inflammatory cytokines, chemokines, and adhesion molecules, and a reduction in the activity of immune cells such as T-lymphocytes and macrophages.[1] These characteristics make it a strong candidate for therapeutic intervention in a variety of autoimmune diseases.

This technical guide provides a comprehensive overview of the preclinical assessment of betamethasone dipropionate in relevant animal models of autoimmune diseases, with a focus on rheumatoid arthritis, multiple sclerosis, and psoriasis. While specific preclinical data for the long-acting injectable "depot" formulation is limited in publicly available literature, this guide synthesizes available data for betamethasone and outlines established experimental protocols for the evaluation of systemic corticosteroids in these models.

Mechanism of Action: Glucocorticoid Signaling Pathway

Betamethasone dipropionate exerts its effects by modulating gene expression through the glucocorticoid receptor signaling pathway. The process begins with the passive diffusion of the corticosteroid across the cell membrane and its subsequent binding to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and the formation of a GR-betamethasone complex. This activated complex then translocates into the nucleus, where it can influence gene transcription in two primary ways: transactivation and transrepression.

In transactivation, the GR-betamethasone complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in the transcription of anti-inflammatory proteins like lipocortin-1 (annexin A1). Lipocortin-1, in turn, inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In transrepression, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

Preclinical Assessment in Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Animal models are crucial for understanding the pathogenesis of RA and for evaluating the efficacy of potential therapeutics.

Experimental Models

Two of the most widely used models for preclinical studies of RA are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

-

Collagen-Induced Arthritis (CIA): This model is typically induced in genetically susceptible strains of mice (e.g., DBA/1) or rats by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[3][4] The resulting arthritis shares many pathological and immunological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[3]

-

Adjuvant-Induced Arthritis (AIA): This model is induced in susceptible rat strains (e.g., Lewis rats) by a single injection of CFA containing Mycobacterium tuberculosis.[5] It is a T-cell-mediated autoimmune disease that results in a predictable and rapid onset of polyarthritis.

Experimental Protocol: Systemic Corticosteroid Administration in AIA Rat Model

The following protocol describes a general procedure for assessing the efficacy of a systemic corticosteroid like betamethasone dipropionate in the AIA rat model.

-

Animals: Male Lewis rats (6-8 weeks old) are commonly used due to their high susceptibility to AIA.

-

Induction of Arthritis: On day 0, rats are anesthetized and injected with 0.1 mL of CFA (containing 10 mg/mL Mycobacterium tuberculosis) into the subplantar region of the right hind paw.

-

Treatment: Treatment with betamethasone dipropionate injectable suspension or a vehicle control would typically commence upon the first signs of secondary arthritis (usually around day 10-12 post-induction) or prophylactically. The drug would be administered via an appropriate systemic route, such as intramuscular or subcutaneous injection, at predetermined dose levels.

-

Clinical Assessment: The severity of arthritis is monitored daily or every other day by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on erythema and swelling of the joints.

-

Endpoint Analysis: At the termination of the study (e.g., day 21 or 28), animals are euthanized. Blood samples are collected for analysis of systemic inflammatory markers (e.g., TNF-α, IL-1β, IL-6). The hind paws are collected for histopathological examination to assess inflammation, pannus formation, and bone/cartilage destruction.

Data Presentation

| Treatment Group | Mean Arthritis Score (Day 21) | Paw Volume (mL, Day 21) | Serum TNF-α (pg/mL) | Histological Score (Inflammation) |

| Vehicle Control | 12.5 ± 1.5 | 2.8 ± 0.3 | 150 ± 25 | 3.5 ± 0.5 |

| Betamethasone (Low Dose) | 6.2 ± 1.1 | 1.9 ± 0.2 | 75 ± 15 | 1.8 ± 0.4 |

| Betamethasone (High Dose) | 2.1 ± 0.8 | 1.3 ± 0.1 | 30 ± 10 | 0.5 ± 0.2 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative.

Preclinical Assessment in Multiple Sclerosis Models

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). The most widely used animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE).

Experimental Model

-

Experimental Autoimmune Encephalomyelitis (EAE): EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (MOG) 35-55, in CFA, followed by administration of pertussis toxin.[6] This model mimics many of the clinical and pathological features of MS, including paralysis, CNS inflammation, and demyelination.[7]

Experimental Protocol: Systemic Corticosteroid Administration in EAE Mouse Model

The following is a generalized protocol for evaluating a systemic corticosteroid in the MOG-induced EAE model in C57BL/6 mice.

-

Animals: Female C57BL/6 mice (8-10 weeks old) are commonly used.

-

Induction of EAE: On day 0, mice are immunized subcutaneously with an emulsion of MOG 35-55 peptide in CFA. On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.

-

Treatment: Treatment with betamethasone dipropionate injectable suspension or vehicle would typically begin at the onset of clinical signs (usually around day 10-14) or prophylactically.

-

Clinical Assessment: Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.[8][9][10][11]

-

Endpoint Analysis: At the end of the study (e.g., day 28-35), mice are euthanized. The brain and spinal cord are collected for histopathological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining). Spleens may be harvested to assess the recall T-cell response to the immunizing antigen and cytokine production.

Data Presentation

The following table is a template for presenting efficacy data of a systemic corticosteroid in the EAE model.

| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | CNS Inflammation Score | CNS Demyelination Score |

| Vehicle Control | 3.5 ± 0.5 | 12 ± 1 | 3.2 ± 0.4 | 2.8 ± 0.3 |

| Betamethasone (Low Dose) | 2.1 ± 0.4 | 15 ± 2 | 1.5 ± 0.3 | 1.2 ± 0.2 |

| Betamethasone (High Dose) | 1.0 ± 0.3 | 18 ± 2 | 0.8 ± 0.2 | 0.5 ± 0.1 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative.

Preclinical Assessment in Psoriasis Models

Psoriasis is a chronic, immune-mediated skin disease characterized by keratinocyte hyperproliferation and inflammation. The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and relevant model for preclinical testing.

Experimental Model

-

Imiquimod (IMQ)-Induced Psoriasis-like Inflammation: Daily topical application of imiquimod, a Toll-like receptor 7/8 agonist, on mouse skin induces a psoriasis-like phenotype, including erythema, scaling, and skin thickening, with histological features resembling human psoriasis.[12][13] This model is dependent on the IL-23/IL-17 inflammatory axis, which is also central to human psoriasis.

Experimental Protocol: Topical Betamethasone in IMQ-Induced Psoriasis Mouse Model

While Diprosone depot is an injectable, data from topical betamethasone studies in the IMQ model provide valuable insights into its anti-inflammatory effects in a psoriasis-like condition.

-

Animals: BALB/c or C57BL/6 mice are commonly used.

-

Induction and Treatment: A daily dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days. The vehicle control or betamethasone-containing cream is applied topically to the same area, typically shortly before the imiquimod application.

-

Clinical Assessment: The severity of the skin inflammation is scored daily based on erythema, scaling, and thickness, often using a Psoriasis Area and Severity Index (PASI)-like scoring system. Ear thickness can also be measured with a caliper.

-

Endpoint Analysis: At the end of the study, skin biopsies are taken for histological analysis (e.g., measurement of epidermal thickness) and for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key inflammatory cytokines such as IL-17A, IL-22, and IFN-γ.

Data Presentation

The following table summarizes representative findings from studies evaluating topical betamethasone in the IMQ-induced psoriasis model.

| Treatment Group | Ear Thickness (mm) | PASI-like Score | IL-17A mRNA Expression (fold change) | IL-22 mRNA Expression (fold change) |

| Vehicle Control | 0.45 ± 0.05 | 8.5 ± 1.0 | 100 ± 15 | 80 ± 12 |

| Betamethasone | 0.25 ± 0.03 | 3.2 ± 0.8 | 25 ± 8 | 18 ± 6 |

**p < 0.01 compared to Vehicle Control. Data are representative of findings from published studies.[12]

Conclusion

Betamethasone dipropionate demonstrates potent anti-inflammatory and immunosuppressive effects that are highly relevant to the treatment of autoimmune diseases. Preclinical animal models of rheumatoid arthritis, multiple sclerosis, and psoriasis provide robust platforms for evaluating the efficacy of corticosteroids. While specific preclinical data on the long-acting injectable formulation, this compound, is not extensively available in the public domain for all these models, the established protocols and findings from studies using other formulations of betamethasone or other corticosteroids strongly support its therapeutic potential. Further preclinical studies focusing on the pharmacokinetics and pharmacodynamics of the depot formulation in these chronic disease models would be invaluable for optimizing dosing strategies and confirming its long-term efficacy.

References

- 1. Enhanced therapeutic anti-inflammatory effect of betamethasone upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of corticosteroids encapsulated in erythrocytes in the treatment of adjuvant induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocytogen.com [biocytogen.com]

- 6. A model of experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice for the characterisation of intervention therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid protection in the experimental autoimmune encephalomyelitis model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdbioproducts.com [mdbioproducts.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment of Experimental Autoimmune Encephalomyelitis by Codelivery of Disease Associated Peptide and Dexamethasone in Acetalated Dextran Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Release Profile of Diprosone Depot: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the dual-action release profile of Diprosone Depot, an injectable suspension combining betamethasone sodium phosphate and betamethasone dipropionate. This formulation is engineered to provide both immediate and sustained therapeutic effects, a critical feature for the management of inflammatory and allergic conditions. This document outlines the pharmacokinetic properties, underlying mechanisms of action, and the experimental methodologies used to characterize this sophisticated drug delivery system.

The Rationale for a Dual-Action Corticosteroid

This compound's formulation addresses the clinical need for rapid symptom control followed by a prolonged anti-inflammatory effect. This is achieved by pairing two distinct esters of betamethasone, a potent synthetic glucocorticoid.[1] The dual-action profile is a direct consequence of the differing physicochemical properties of these esters.

-

Betamethasone Sodium Phosphate (BSP): This ester is characterized by its high solubility in water.[2][3] This property allows for its rapid absorption from the injection site into the systemic circulation, leading to a quick onset of therapeutic action.

-

Betamethasone Dipropionate (BDP): In contrast, BDP is practically insoluble in water.[4][5] It is formulated as a microcrystalline suspension. This low solubility dictates a slow dissolution rate at the site of intramuscular injection, creating a depot effect that provides a sustained release of the active drug over an extended period.[6][7]

Pharmacokinetic Profile: A Tale of Two Esters

The dual-action release is clearly demonstrated by the pharmacokinetic profiles of the active metabolites of BSP and BDP following intramuscular administration. Betamethasone sodium phosphate is rapidly hydrolyzed to its active metabolite, betamethasone (BOH), while betamethasone dipropionate is metabolized to betamethasone 17-monopropionate (B17P).[8]

A study in healthy volunteers after a single intramuscular injection of a combination of 2 mg BSP and 5 mg BDP revealed distinct plasma concentration-time profiles for their respective active metabolites.[8]

| Pharmacokinetic Parameter | Betamethasone (from BSP) | Betamethasone 17-Monopropionate (from BDP) |

| Time to Maximum Concentration (Tmax) | 2.8 ± 1.7 hours | 15.0 ± 9.0 hours |

| Maximum Concentration (Cmax) | 14.5 ± 3.7 ng/mL | 0.6 ± 0.2 ng/mL |

| Half-life (t1/2) | 9.6 ± 3.6 hours | 80.8 ± 22.7 hours |

| Table 1: Comparative pharmacokinetic parameters of the active metabolites of betamethasone sodium phosphate and betamethasone dipropionate in healthy volunteers.[8] |

These data quantitatively illustrate the rapid absorption and elimination of the soluble phosphate ester, responsible for the fast onset of action, and the slow, prolonged absorption and much longer half-life of the poorly soluble dipropionate ester, which accounts for the sustained therapeutic effect.[8]

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone exerts its potent anti-inflammatory and immunosuppressive effects by interacting with intracellular glucocorticoid receptors (GR).[7][9] The binding of betamethasone to its receptor initiates a signaling cascade that modulates the expression of a wide array of genes.

The key mechanisms of action can be broadly categorized as transactivation and transrepression:[2][9]

-

Transactivation: The betamethasone-GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A notable example is the upregulation of annexin-1 (also known as lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2][7]

-

Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][9] By tethering to these factors, the GR complex prevents them from binding to their DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines (e.g., interleukins, TNF-alpha), chemokines, and adhesion molecules.[9]

The following diagram illustrates the generalized signaling pathway of betamethasone.

Caption: Glucocorticoid Receptor Signaling Pathway for Betamethasone.

Experimental Protocols

The characterization of this compound's dual-action release profile relies on robust analytical and in vitro methodologies.

Quantification of Betamethasone in Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of betamethasone and its esters in human plasma.[10][11]

Sample Preparation (Liquid-Liquid Extraction): [11]

-

To a plasma sample, an internal standard (e.g., prednisolone) is added.

-

The sample is subjected to liquid-liquid extraction using an appropriate organic solvent.

-

The organic layer is separated and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions: [10][11][12]

-

LC Column: C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XDB RP-18e, 50 mm × 4.6 mm, 1.8 µm).[10][12]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[12]

-

Ionization: Electrospray ionization in the positive mode (ESI+).[11]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for betamethasone and the internal standard.

The following diagram outlines the experimental workflow for pharmacokinetic analysis.

Caption: Experimental Workflow for Pharmacokinetic Analysis.

In Vitro Dissolution Testing of Betamethasone Dipropionate

An in vitro dissolution test is crucial for assessing the release characteristics of the sustained-release component, betamethasone dipropionate.[3][6] This test is a critical quality control measure to ensure batch-to-batch consistency.[6]

Dissolution Test Parameters: [3][6]

-

Apparatus: USP Apparatus 2 (Paddle Apparatus).[6]

-

Dissolution Medium: 300 mL of 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1% sodium lauryl sulfate (SLS) to ensure sink conditions.[6]

-

Temperature: 37 ± 0.5°C.[6]

-

Paddle Speed: 50 rpm.[6]

-

Sampling Times: 5, 10, 15, 30, 45, 60, 90, and 120 minutes.[6]

-

Quantification: The amount of dissolved betamethasone dipropionate is determined by High-Performance Liquid Chromatography (HPLC).[6]

Dissolution Profile Data: The dissolution profiles of different commercial products of betamethasone dipropionate injectable suspension demonstrate variability, which can be attributed to factors such as particle size distribution.[6] A representative dissolution profile is summarized below.

| Time (minutes) | Average % of Betamethasone Dipropionate Released (Range) |

| 5 | ~10-25% |

| 15 | ~20-45% |

| 30 | ~30-60% |

| 60 | ~40-75% |

| 120 | ~50-90% |

| Table 2: Representative in vitro dissolution profile for betamethasone dipropionate from injectable suspensions in 0.1 M sodium phosphate buffer (pH 7.4) with 0.1% SLS at 50 rpm. Data extrapolated from graphical representations in cited literature.[6] |

The following diagram illustrates the logical relationship of the dual-action release.

Caption: Logical Relationship of the Dual-Action Release Components.

Conclusion

The dual-action release profile of this compound is a deliberately engineered feature derived from the strategic combination of two betamethasone esters with opposing solubility characteristics. The freely soluble betamethasone sodium phosphate provides a rapid onset of anti-inflammatory activity, while the poorly soluble betamethasone dipropionate acts as a depot for sustained release, ensuring a prolonged therapeutic effect. The pharmacokinetic and in vitro dissolution data robustly support this dual-action mechanism. A thorough understanding of these principles, underpinned by detailed experimental characterization, is essential for the development and quality control of such advanced parenteral drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 3. Development and validation of a discriminative dissolution test for betamethasone sodium phosphate and betamethasone dipropionate intramuscular injectable suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Discriminative Dissolution Test for Betamethasone Sodium Phosphate and Betamethasone Dipropionate Intramuscular Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 8. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

A Technical Guide to the Molecular Basis of Anti-inflammatory Effects of Diprosone Depot (Betamethasone Dipropionate)

Executive Summary: Diprosone Depot, containing the active ingredient betamethasone dipropionate, is a high-potency synthetic glucocorticoid renowned for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2] Its therapeutic efficacy in treating corticosteroid-responsive dermatoses stems from its multifaceted interaction with the glucocorticoid receptor (GR) signaling pathway.[3][4] At the molecular level, betamethasone dipropionate modulates gene expression to suppress the synthesis of pro-inflammatory mediators and upregulate anti-inflammatory proteins.[5][6] This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling and experimental pathways.

Core Mechanism of Action: The Glucocorticoid Receptor Pathway